molecular formula C15H16N4O2 B6577213 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide CAS No. 1219906-79-2

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide

Cat. No.: B6577213
CAS No.: 1219906-79-2
M. Wt: 284.31 g/mol
InChI Key: JLRFXIRPQQBLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide is a synthetic organic compound that features both oxazole and indazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indazole Synthesis: The indazole ring can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the oxazole and indazole moieties through an amide bond formation, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the amide bond or the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: Investigation of its effects on cell signaling pathways.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Exploration of its therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide: Lacks the indazole moiety.

    N-(1H-indazol-6-yl)propanamide: Lacks the oxazole moiety.

    3-(1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide: Lacks the methyl groups on the oxazole ring.

Uniqueness

The presence of both oxazole and indazole rings, along with the specific substitution pattern, makes 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide unique. This unique structure could confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indazol-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-13(10(2)21-19-9)5-6-15(20)17-12-4-3-11-8-16-18-14(11)7-12/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRFXIRPQQBLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.